

# 4-Fluoro-2-methylbenzylamine hydrochloride structural characterization

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## Compound of Interest

Compound Name:	4-Fluoro-2-methylbenzylamine hydrochloride
CAS No.:	1214350-82-9
Cat. No.:	B2783818

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An In-Depth Technical Guide to the Structural Characterization of **4-Fluoro-2-methylbenzylamine Hydrochloride**

## Introduction

**4-Fluoro-2-methylbenzylamine hydrochloride** is a substituted benzylamine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate, for instance in the development of novel antagonists for androgen receptors or inhibitors for enzymes like 17 $\beta$ -Hydroxysteroid Dehydrogenase, necessitates an unambiguous and thorough confirmation of its chemical structure.<sup>[1][2]</sup> The presence of fluorine, a methyl group, and a primary amine as a hydrochloride salt on the benzyl scaffold introduces specific structural features that can be precisely elucidated through a multi-technique analytical approach.

This guide provides a comprehensive overview of the essential analytical methodologies for the complete structural characterization of **4-Fluoro-2-methylbenzylamine hydrochloride**. We will delve into the causality behind experimental choices, detailing not just the "how" but the

"why" of each protocol. This integrated approach ensures a self-validating system where data from orthogonal techniques converge to provide an unequivocal structural assignment, a cornerstone of regulatory submission and intellectual property protection in drug development.

## Core Physicochemical & Structural Properties

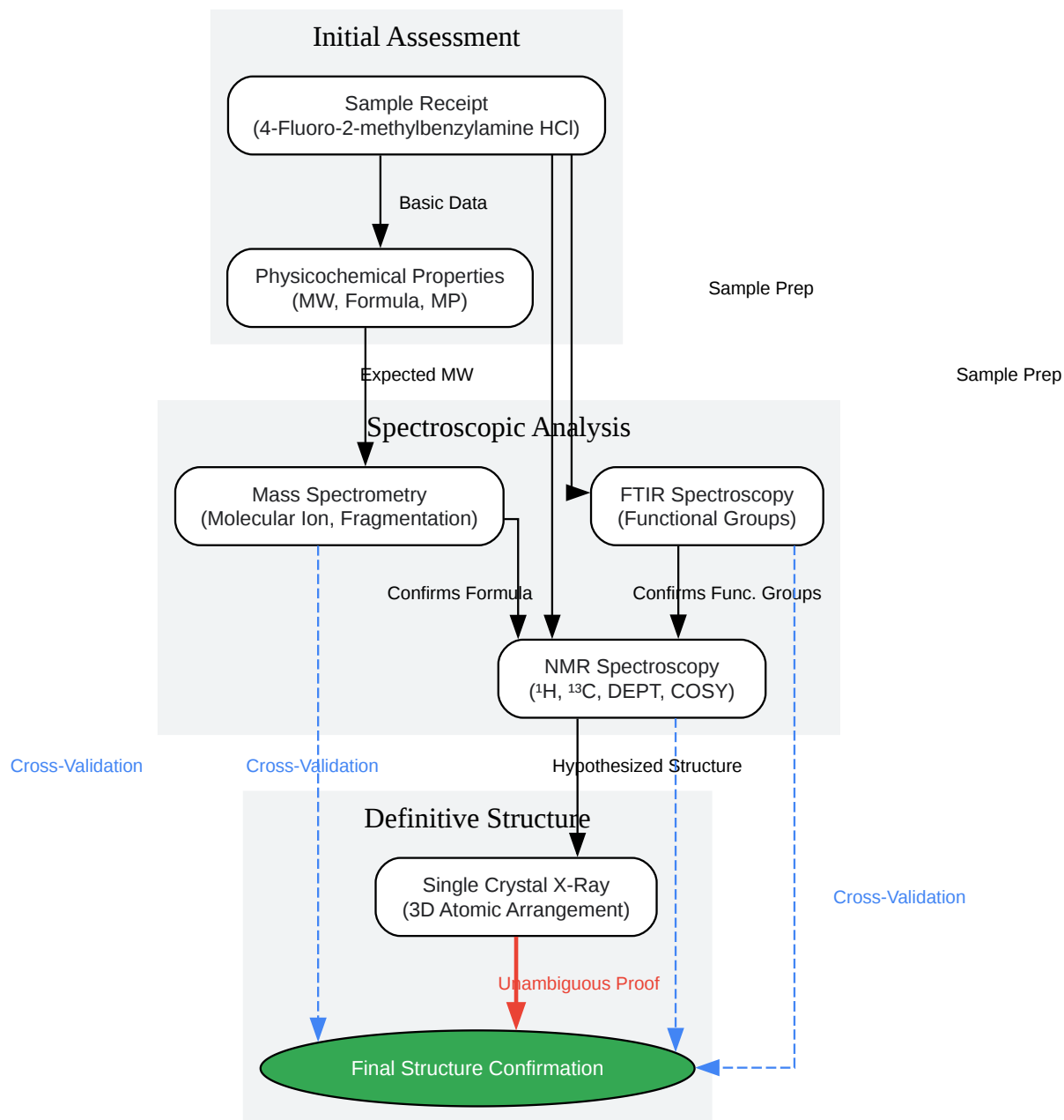
The initial step in characterization involves gathering fundamental physicochemical data. This information is critical for sample handling, method development, and serves as the first point of comparison against expected values. The compound exists as a hydrochloride salt, which significantly influences properties like solubility and melting point compared to its free base form.

Property	Data	Source(s)
Chemical Name	(4-Fluoro-2-methylphenyl)methanamine hydrochloride	N/A
CAS Number	771574-00-6 (Free Base)	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClFN	[3][5]
Molecular Weight	175.63 g/mol	N/A
Appearance	Typically a white to off-white solid	N/A
Purity	Often supplied at >97-98%	[4]

Note: The molecular formula and weight have been adjusted to reflect the hydrochloride salt.

## Integrated Analytical Workflow

A robust structural elucidation relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a higher level of confidence than any single method alone. The following workflow illustrates the logical progression from initial analysis to final confirmation.



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Caption: Workflow for the structural elucidation of 4-Fluoro-2-methylbenzylamine HCl.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of 1D and 2D NMR experiments provides definitive evidence for atom connectivity and substitution patterns on the aromatic ring.

### Rationale for Experimental Choices

- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is an excellent choice. It readily dissolves the hydrochloride salt, and its residual proton signal does not overlap with key analyte signals. Importantly, it allows for the observation of exchangeable protons like those of the ammonium group ( $-NH_3^+$ ).
- Experiments:
  - $^1H$  NMR: To identify all unique proton environments, their integration (ratio), and coupling patterns (neighboring protons).
  - $^{13}C$  NMR: To identify all unique carbon environments.
  - DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between  $CH_3$ ,  $CH_2$ , and  $CH$  carbons, which is crucial for assigning the methyl and benzylic methylene groups.
  - COSY (Correlation Spectroscopy): A 2D experiment to establish proton-proton (H-H) coupling correlations, confirming which protons are adjacent to one another.
  - HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate protons directly to the carbons they are attached to.

### Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh approximately 10-15 mg of **4-Fluoro-2-methylbenzylamine hydrochloride** and dissolve it in ~0.7 mL of DMSO- $d_6$  in a clean, dry NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400-600 MHz).

[6]

- Tuning and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[7]
- Data Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum (typically 16-32 scans).
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum (requires more scans due to the low natural abundance of  $^{13}\text{C}$ ).
  - Acquire DEPT-135, COSY, and HSQC spectra using standard instrument pulse programs. [7][8]
- Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent peak (DMSO at  $\sim 2.50$  ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

## Expected Spectral Data & Interpretation

<sup>1</sup> H NMR (Expected)	δ (ppm)	Multiplicity	Integration	Assignment	Rationale
Ammonium	~8.5-9.0	Broad singlet	3H	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>	Acidic protons, broad due to exchange and quadrupolar coupling with nitrogen.
Aromatic	~7.3-7.5	Multiplet	3H	Ar-H	Complex pattern due to H-H and H-F coupling. Deshielded by aromatic ring current.
Benzylic	~4.0-4.2	Singlet/Triplet	2H	Ar-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>	Deshielded by aromatic ring and electron-withdrawing ammonium group. May show coupling to NH <sub>3</sub> <sup>+</sup> .
Methyl	~2.3-2.4	Singlet	3H	Ar-CH <sub>3</sub>	Shielded relative to other protons, attached to the aromatic ring.

<sup>13</sup> C NMR (Expected)	δ (ppm)	DEPT-135	Assignment	Rationale
Aromatic (C-F)	~160-164	No Signal	C4-F	Carbon directly attached to fluorine shows a large chemical shift and a strong <sup>1</sup> J C-F coupling.
Aromatic (C-H/C-C)	~125-140	CH / No Signal	Ar-C	Multiple signals for the remaining 5 aromatic carbons.
Benzylic	~40-45	CH <sub>2</sub> (Negative)	Ar-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>	Aliphatic carbon shifted downfield by the adjacent nitrogen and aromatic ring.
Methyl	~18-20	CH <sub>3</sub> (Positive)	Ar-CH <sub>3</sub>	Typical chemical shift for a methyl group attached to an sp <sup>2</sup> carbon.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the ammonium salt, the aromatic ring, and the C-F bond.

## Rationale for Experimental Choices

- Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.

## Experimental Protocol: FTIR-ATR Analysis

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid **4-Fluoro-2-methylbenzylamine hydrochloride** powder onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Expected Spectral Data & Interpretation

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Functional Group Assignment
~3200-2800	Strong, Broad	N-H Stretch	$-\text{NH}_3^+$ (Ammonium ion)
~3050-3000	Medium	C-H Aromatic Stretch	Ar-H
~2980-2850	Medium	C-H Aliphatic Stretch	$-\text{CH}_2-$ and $-\text{CH}_3$
~1600 & ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1250-1100	Strong	C-F Stretch	Aryl-Fluoride
~1100-1000	Medium	C-N Stretch	Aliphatic Amine

The most characteristic feature is the very broad and strong absorption band centered around 3000  $\text{cm}^{-1}$ , which is indicative of the N-H stretching vibrations of the primary ammonium group ( $-\text{NH}_3^+$ ).<sup>[9][10]</sup> This feature clearly distinguishes the salt form from the free base, which would show sharper N-H stretches at higher wavenumbers (~3400-3300  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.[8]

### Rationale for Experimental Choices

- **Ionization Technique:** Electrospray Ionization (ESI) is ideal for pre-formed salts like this hydrochloride. It is a soft ionization technique that typically yields a strong signal for the protonated molecular ion  $[M+H]^+$ , where 'M' is the free base.
- **Analyzer:** A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to determine the accurate mass and calculate the molecular formula.

### Experimental Protocol: ESI-HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Infusion:** Introduce the sample into the ESI source via direct infusion or through an LC system.
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The expected  $m/z$  for the protonated free base ( $C_8H_{10}FN$ ) is  $[C_8H_{11}FN]^+$ .
- **Fragmentation (MS/MS):** If desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

### Expected Mass Data & Interpretation

- **Molecular Ion:** The expected monoisotopic mass for the free base  $C_8H_{10}FN$  is 139.0797 Da. In positive mode ESI-MS, the primary observed ion will be  $[M+H]^+$  at  $m/z$  140.0870.[5] An HRMS measurement should confirm this mass to within 5 ppm.

- **Key Fragmentation:** The most likely fragmentation pathway involves the loss of ammonia ( $\text{NH}_3$ ) from the protonated molecule or, more commonly, the homolytic cleavage to form the highly stable 4-fluoro-2-methylbenzyl cation.
  - **Major Fragment:** A prominent peak at  $m/z$  123.05 corresponding to the  $[\text{C}_8\text{H}_7\text{F}]^+$  cation. This fragment's stability often makes it the base peak in the spectrum.

## Single-Crystal X-ray Diffraction

While the combination of NMR, MS, and FTIR provides conclusive evidence for the 2D structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the 3D atomic arrangement in the solid state.<sup>[11][12]</sup> It can confirm the connectivity, stereochemistry (if applicable), and intermolecular interactions like hydrogen bonding in the crystal lattice.

## Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Crystal Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.<sup>[13]</sup>
- **Structure Solution & Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.<sup>[12][13]</sup>

The resulting crystal structure would definitively show the positions of the fluorine and methyl groups on the benzene ring, the conformation of the benzylamine side chain, and the hydrogen bonding network between the ammonium group and the chloride counter-ion.

## Logical Integration of Data

The power of this multi-technique approach lies in its self-validating nature. Each result reinforces the others, leading to a single, consistent structural assignment.

Caption: Complementary nature of analytical techniques for structural validation.

## Conclusion

The structural characterization of **4-Fluoro-2-methylbenzylamine hydrochloride** is a systematic process that leverages the strengths of several core analytical techniques. High-resolution mass spectrometry confirms the molecular formula. FTIR spectroscopy provides rapid verification of key functional groups, particularly the ammonium salt. Extensive 1D and 2D NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework and confirms the substitution pattern on the aromatic ring. Finally, single-crystal X-ray diffraction, when achievable, offers the definitive and unambiguous three-dimensional structure. By integrating the data from these orthogonal methods, researchers and drug development professionals can establish the identity and purity of this important chemical building block with the highest degree of scientific confidence.

## References

- ChemBK. (2024, April 9). (r)-4-fluoro-à-methylbenzylamine - Physico-chemical Properties. Available at: [\[Link\]](#)
- Wychem. (2022). **4-Fluoro-2-methylbenzylamine hydrochloride**. Available at: [\[Link\]](#)
- PubChemLite. 4-fluoro-2-methylbenzylamine (C<sub>8</sub>H<sub>10</sub>FN). Available at: [\[Link\]](#)
- ResearchGate. (2013, November). The 1 H NMR spectrum of 4-fluoromethylbenzylamine. Available at: [\[Link\]](#)
- Potter, G. A., et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available at: [\[Link\]](#)
- Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available at: [\[Link\]](#)
- NIST. Benzenamine, 4-fluoro-2-methyl-. NIST WebBook. Available at: [\[Link\]](#)

- ResearchGate. X-ray crystal structures of liquid  $\alpha$ -ethylbenzylamine. Available at: [\[Link\]](#)
- SpectraBase. 4-Fluoro-benzylamine - Optional[<sup>1</sup>H NMR] - Chemical Shifts. Available at: [\[Link\]](#)
- MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [\[Link\]](#)
- Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Available at: [\[Link\]](#)
- Agilent Technologies. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Available at: [\[Link\]](#)
- MDPI. (2025, September 30). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available at: [\[Link\]](#)
- Protocols.io. (2026, January 22). NMR-based metabolomic analysis of plants. Available at: [\[Link\]](#)
- Wikipedia. Benzylamine. Available at: [\[Link\]](#)
- RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Available at: [\[Link\]](#)
- ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. Available at: [\[Link\]](#)

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## Sources

- [1. ossila.com \[ossila.com\]](#)
- [2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17 \$\beta\$ -Hydroxysteroid Dehydrogenase Type 3 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [3. 4-Fluoro-2-methylbenzylamine | CAS 771574-00-6 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [4. 4-Fluoro-2-methylbenzylamine | 771574-00-6 \[sigmaaldrich.com\]](#)
- [5. PubChemLite - 4-fluoro-2-methylbenzylamine \(C8H10FN\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. NMR-based metabolomic analysis of plants \[protocols.io\]](#)
- [8. agilent.com \[agilent.com\]](#)
- [9. rjpn.org \[rjpn.org\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo \[4',3':2,3\]pyridazino\[4,5-b\]indole and Its Precursor \[mdpi.com\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
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